Ethyl 5-{3-[(3-ethoxy-4-methoxybenzyl)amino]-1-(4-methoxyphenyl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate
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Overview
Description
ETHYL 5-[3-[(3-ETHOXY-4-METHOXYBENZYL)AMINO]-1-(4-METHOXYPHENYL)-3-OXOPROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE is a complex organic compound with a multifaceted structure This compound is characterized by its pyridinecarboxylate core, which is substituted with various functional groups, including ethoxy, methoxy, and amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-[3-[(3-ETHOXY-4-METHOXYBENZYL)AMINO]-1-(4-METHOXYPHENYL)-3-OXOPROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the pyridinecarboxylate core, followed by the introduction of the ethoxy and methoxy groups through nucleophilic substitution reactions. The amino group is introduced via reductive amination, and the final product is obtained through esterification reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to facilitate the desired transformations efficiently. Purification techniques, including chromatography and recrystallization, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-[3-[(3-ETHOXY-4-METHOXYBENZYL)AMINO]-1-(4-METHOXYPHENYL)-3-OXOPROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the ethoxy and methoxy groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions are typically controlled to maintain the stability of the compound and achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
ETHYL 5-[3-[(3-ETHOXY-4-METHOXYBENZYL)AMINO]-1-(4-METHOXYPHENYL)-3-OXOPROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and drug development.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new pharmaceuticals targeting specific diseases.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 5-[3-[(3-ETHOXY-4-METHOXYBENZYL)AMINO]-1-(4-METHOXYPHENYL)-3-OXOPROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with these targets, modulating their activity and leading to specific biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
ETHYL 5-[3-[(3-ETHOXY-4-METHOXYBENZYL)AMINO]-1-(4-METHOXYPHENYL)-3-OXOPROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE: shares similarities with other pyridinecarboxylate derivatives, such as:
Uniqueness
The uniqueness of ETHYL 5-[3-[(3-ETHOXY-4-METHOXYBENZYL)AMINO]-1-(4-METHOXYPHENYL)-3-OXOPROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE lies in its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C28H32N2O8 |
---|---|
Molecular Weight |
524.6 g/mol |
IUPAC Name |
ethyl 5-[3-[(3-ethoxy-4-methoxyphenyl)methylamino]-1-(4-methoxyphenyl)-3-oxopropyl]-4-hydroxy-6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C28H32N2O8/c1-5-37-23-13-17(7-12-22(23)36-4)15-29-24(31)14-20(18-8-10-19(35-3)11-9-18)25-26(32)21(16-30-27(25)33)28(34)38-6-2/h7-13,16,20H,5-6,14-15H2,1-4H3,(H,29,31)(H2,30,32,33) |
InChI Key |
WFEGOGQLHJFVDG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNC(=O)CC(C2=CC=C(C=C2)OC)C3=C(C(=CNC3=O)C(=O)OCC)O)OC |
Origin of Product |
United States |
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